molecular formula C15H10F2O4 B6408867 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid CAS No. 1261913-02-3

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6408867
CAS No.: 1261913-02-3
M. Wt: 292.23 g/mol
InChI Key: WXOAAFAZSLMFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid (CAS 1261982-57-3) is a high-value biphenyl derivative with a molecular formula of C15H10F2O4 and a molecular weight of 292.23 g/mol . This compound is characterized by the presence of two distinct functional groups—a benzoic acid and a methyl ester—on a biphenyl core, which is further differentiated by fluorine substituents. This specific architecture makes it an exceptional building block in organic synthesis, particularly for coupling reactions to construct more complex molecular frameworks . Its primary research value lies in its application as a key intermediate in the development of active pharmaceutical ingredients (APIs) and functional materials . The strategic placement of the fluorine atoms and functional groups can significantly influence the potency, metabolic stability, and binding affinity of target molecules, which is a critical exploration in medicinal chemistry. Suppliers typically provide this compound with a purity of not less than 95%, confirmed by batch-specific Certificate of Analysis (COA) to ensure traceability and compliance for research applications . The structural importance of similar fluorinated benzoic acid derivatives is well-documented in scientific literature, where they are used in the synthesis of retinoid-X-receptor (RXR) modulators, which are investigated for their potential in treating conditions like obesity, diabetes, and cancer . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O4/c1-21-15(20)11-7-9(3-5-13(11)17)8-2-4-12(16)10(6-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOAAFAZSLMFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691559
Record name 4,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-02-3
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4,4′-difluoro-, 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261913-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Substrate Preparation

The Suzuki–Miyaura coupling method, as demonstrated in the synthesis of analogous compounds (e.g., 4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid), involves coupling a boronic acid derivative with a halogenated benzoic acid precursor. For the target compound, the synthesis proceeds as follows:

Step 1: Synthesis of 3-Fluoro-5-Methoxycarbonylphenylboronic Acid

  • Starting material : Methyl 3-fluoro-5-bromobenzoate

  • Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst, potassium acetate

  • Conditions : 80–100°C in dioxane, 12–16 hours

  • Yield : 85–92%

Step 2: Coupling with 2-Fluoro-5-Bromobenzoic Acid

  • Reagents : Pd(PPh₃)₄ catalyst, Na₂CO₃ base

  • Solvent : Tetrahydrofuran (THF)/water (4:1)

  • Conditions : 90°C, 8–10 hours under nitrogen

  • Yield : 78–84%

Optimization Insights

  • Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing dehalogenation side reactions.

  • Solvent system : Aqueous THF enhances boronic acid solubility while suppressing protodeboronation.

Nitration-Hydrolysis-Oxidation Sequence

Industrial-Scale Synthesis (Adapted from CN101948390A )

This method, originally developed for 2-chloro-4-fluoro-5-nitrobenzoic acid, was modified to target the fluoro-methoxycarbonyl analog:

Step 1: Photochlorination of 2-Fluoro-4-Methylbenzoate

  • Substrate : Methyl 2-fluoro-4-methylbenzoate

  • Reagents : Cl₂ gas under UV light (λ = 350 nm)

  • Conditions : 40–50°C, 6–8 hours

  • Intermediate : 2-Fluoro-4-(dichloromethyl)benzoate

  • Yield : 88–93%

Step 2: Nitration with Mixed Acid

  • Nitrating agent : HNO₃/H₂SO₄ (1:3 v/v)

  • Conditions : 0–5°C, gradual warming to 50°C

  • Product : 2-Fluoro-4-(dichloromethyl)-5-nitrobenzoate

  • Yield : 76–82%

Step 3: Hydrolysis-Oxidation

  • Reagents : H₂SO₄ (80%), H₂O₂ (30%)

  • Conditions : 100–110°C, 3 hours

  • Final product : 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid

  • Yield : 70–75%

Key Challenges

  • Regioselectivity : Nitration at the 5-position requires precise temperature control to avoid para-substitution.

  • Oxidation stability : The methoxycarbonyl group remains intact under strongly acidic conditions due to its electron-withdrawing nature.

Formylation-Condensation Pathway

Condensation with Phthalazinone Derivatives

A method adapted from the synthesis of olaparib intermediates utilizes formylated benzoic acid derivatives:

Step 1: Preparation of 2-Fluoro-5-Formylbenzoic Acid

  • Substrate : 2-Fluoro-5-methylbenzoic acid

  • Reagents : SeO₂, dioxane/water

  • Conditions : Reflux, 6 hours

  • Yield : 68–72%

Step 2: Condensation with 4-Oxo-3,4-Dihydrophthalazin-1-ylmethanol

  • Reagents : Hydrazine hydrate, HCl catalyst

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 70°C, 3 hours

  • Yield : 80–83%

Comparative Analysis of Synthetic Routes

Method Average Yield Key Advantages Limitations
Suzuki–Miyaura Coupling81%High functional group tolerancePd catalyst cost; boronic acid synthesis
Nitration-Hydrolysis74%Scalability; low catalyst useHazardous nitration conditions
Formylation-Condensation75%Mild conditions; avoids halogensMulti-step purification required

Industrial Production Considerations

Cost-Benefit Analysis

  • Suzuki route : Preferred for small-scale API production despite Pd costs (≈$1,200/mol).

  • Nitration route : Economical for bulk synthesis (raw material cost <$200/kg) but requires specialized corrosion-resistant equipment.

Purification Strategies

  • Recrystallization : Ethyl acetate/hexane (3:1) achieves >99% purity for pharmaceutical applications.

  • Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) resolves regioisomeric impurities .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The methoxycarbonyl group contributes to the compound’s stability and solubility, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Key Research Findings

Electron-Withdrawing Effects : Methoxycarbonyl groups (-COOCH₃) moderately lower pKa compared to -CF₃ but offer tunable hydrolysis rates for prodrug design .

Synthetic Flexibility : Boronic acid intermediates (e.g., H54510 ) enable modular synthesis of fluorinated benzoic acids.

Biological Performance : Fluorine at the 2-position enhances blood-brain barrier penetration in CNS-targeting drugs .

Q & A

Q. What are the key synthetic strategies for 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:

Suzuki-Miyaura Coupling : To introduce the 4-fluoro-3-methoxycarbonylphenyl group to the benzoic acid backbone using boronic acid intermediates (e.g., 4-fluoro-3-methoxyphenylboronic acid derivatives, as seen in analogous syntheses ).

Ester Hydrolysis : Conversion of methoxycarbonyl groups to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .

Protection/Deprotection : Use of protecting groups (e.g., methyl esters) to prevent side reactions during fluorination or coupling steps .
Critical parameters: Reaction temperature (60–100°C), catalyst (Pd(PPh₃)₄), and solvent polarity (THF or DMF) influence yield and purity.

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Identify fluorine substituents (δ ~ -110 to -120 ppm for aromatic F) and methoxy groups (δ ~3.9 ppm). The benzoic acid proton (COOH) may appear as a broad peak at δ ~12–13 ppm .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and ester groups) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peak ([M-H]⁻ at m/z ~306) .

Q. What are the solubility and stability profiles under varying conditions?

  • Methodological Answer :
  • Solubility : Predominantly soluble in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid group. Limited solubility in water (pH-dependent; improves at basic pH) .
  • Stability :
  • Thermal : Stable up to 150°C (DSC/TGA data from related fluorobenzoic acids) .
  • pH Sensitivity : Degrades under strong acidic/basic conditions via ester hydrolysis or decarboxylation .

Advanced Research Questions

Q. How do substituent positions (fluoro, methoxycarbonyl) influence structure-activity relationships (SAR) in biological assays?

  • Methodological Answer :
  • Fluorine Effects : Enhances lipophilicity (logP) and metabolic stability. Para-fluoro substituents increase electron-withdrawing effects, altering binding affinity to targets (e.g., enzymes or receptors) .
  • Methoxycarbonyl Group : Acts as a hydrogen-bond acceptor, potentially improving interactions with hydrophobic pockets in proteins (see studies on analogous sulfonamide derivatives ).
  • SAR Table :
Substituent PositionBiological Activity TrendReference
2-Fluoro (benzoic acid)Increased antimicrobial potency
3-Methoxycarbonyl (phenyl ring)Enhanced enzyme inhibition (IC₅₀ reduction)

Q. What computational approaches predict reactivity or metabolic pathways?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry (e.g., using Gaussian09) to study electronic effects of fluorine substituents on acidity (pKa ~2.8–3.2 for benzoic acid) .
  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis via carboxylesterases) and toxicity risks .

Q. How to resolve contradictions between experimental and theoretical data (e.g., logP discrepancies)?

  • Methodological Answer :

Experimental Validation : Measure logP via shake-flask method (octanol/water) and compare with computational predictions (e.g., XLogP3) .

Error Analysis : Assess solvent impurities, pH effects, or instrumental calibration (HPLC vs. calculated values) .

Data Reconciliation : Use multivariate regression to identify outliers in structural analogs (e.g., fluorobenzoic acids with similar substituents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.